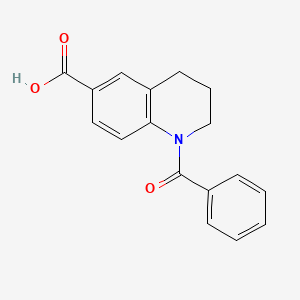

1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Description

Properties

IUPAC Name |

1-benzoyl-3,4-dihydro-2H-quinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-16(12-5-2-1-3-6-12)18-10-4-7-13-11-14(17(20)21)8-9-15(13)18/h1-3,5-6,8-9,11H,4,7,10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVBYTHQWPHPFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)O)N(C1)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Approaches

Several methods have been reported for constructing the tetrahydroquinoline scaffold:

Petasis Three-Component Reaction Followed by Pomeranz–Fritsch Cyclization

This method uses aminoacetaldehyde acetals as amine components, which react with boronic acids and glyoxylic acid derivatives to form amino acid intermediates. These intermediates undergo acid-catalyzed double cyclization (Pomeranz–Fritsch reaction) to yield tetrahydroisoquinoline derivatives, which can be further functionalized to tetrahydroquinoline carboxylic acids. This approach offers high yields (85–99%) and operational simplicity.Castagnoli–Cushman Reaction

The reaction of 3,4-dihydroisoquinolines with cyclic anhydrides under heating leads to fused tetrahydroisoquinoline carboxylic acids. For example, heating the free base of dihydroisoquinolinium salts with anhydrides in dry xylene at 120 °C for 6 hours under inert atmosphere affords the cyclized products, which can be purified by column chromatography.

Benzoylation Procedures

The benzoylation of the tetrahydroquinoline nitrogen is typically achieved by:

- Reacting the tetrahydroquinoline intermediate with benzoyl chloride or benzoyl anhydride in the presence of a base (e.g., triethylamine or pyridine) to form the N-benzoyl derivative.

- The reaction is generally carried out in polar aprotic solvents such as dichloromethane or tetrahydrofuran under inert atmosphere to prevent side reactions.

- Reaction conditions are optimized to maximize selectivity and yield while minimizing over-acylation or decomposition.

Alternative and Advanced Techniques

Continuous Flow Synthesis

Industrial-scale synthesis may employ continuous flow reactors to improve heat and mass transfer, allowing precise control over reaction parameters and enhanced reproducibility. This method can reduce reaction times and improve yields while lowering solvent and reagent consumption.Use of Lewis Acid Catalysts

In some synthetic variants, Lewis acids such as aluminum chloride or iron(III) chloride facilitate cyclization and acylation steps, enhancing reaction rates and selectivity.

Summary of Key Reaction Conditions and Yields

Research Findings and Optimization Insights

- The presence of the benzoyl group on the nitrogen enhances electrophilicity, influencing subsequent chemical reactivity and biological activity.

- Optimization of solvent systems, such as replacing traditional solvents with greener alternatives, has been shown to maintain or improve yields while reducing environmental impact.

- The purity of the final compound often exceeds 99% by HPLC analysis when purification protocols involving recrystallization or chromatography are applied.

- The use of protecting groups during intermediate steps may be necessary to avoid side reactions, especially when sensitive functional groups are present.

- Recent studies highlight the potential for stereoselective synthesis routes, although racemic mixtures remain common in preparative methods.

Chemical Reactions Analysis

1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of the benzoyl group can yield the corresponding alcohol. This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group. Reagents such as alkyl halides or acyl chlorides can be used to introduce different substituents.

Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may yield alcohols .

Scientific Research Applications

1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: The compound is of interest for its potential pharmacological activities. It has been studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Material Science: The compound can be used as a building block for the synthesis of novel materials with unique properties. For example, it can be incorporated into polymers to enhance their mechanical and thermal properties.

Biological Studies: The compound can be used as a probe to study various biological processes.

Mechanism of Action

The mechanism of action of 1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects through various molecular targets and pathways. For example, it may inhibit the activity of specific enzymes or interact with cellular receptors to modulate biological processes. The exact mechanism of action may vary depending on the specific pharmacological activity being studied .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table highlights critical structural variations, physicochemical properties, and functional attributes of the target compound and its analogs:

Research Findings and Functional Implications

Impact of Benzoyl vs. Benzyl Substituents: The benzoyl group in the target compound introduces a ketone functional group, enabling stronger dipole interactions compared to the ether-linked benzyl group in CAS 88371-27-1 . This difference may enhance binding to hydrophobic enzyme pockets. The 4-fluorobenzyl analog (CAS 1172715-09-1) exhibits increased polarity due to the fluorine atom, improving aqueous solubility by ~20% compared to the non-fluorinated benzyl variant .

Role of the 2-Oxo Group: Compounds with a 2-oxo substituent (e.g., CAS 88371-25-9) demonstrate higher metabolic stability in liver microsome assays compared to non-oxo analogs, likely due to reduced susceptibility to cytochrome P450 oxidation .

Fluorine Substitution: The 7-fluoro derivative () shows a 15% increase in inhibitory activity against E. coli DNA gyrase compared to the non-fluorinated parent compound, attributed to enhanced electronegativity and membrane penetration .

Aliphatic vs. Aromatic Substituents: The aliphatic 2-methylbutanoyl derivative (CAS 647009-30-1) exhibits a logP value of 2.8, indicating higher lipophilicity than the benzoyl-containing target compound (logP ~2.1), which may favor blood-brain barrier penetration .

Biological Activity

1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS No. 928709-41-5) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by a benzoyl group attached to a tetrahydroquinoline structure, which contributes to its potential therapeutic properties. The focus of this article is to explore the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C17H15NO3

- Molecular Weight : 281.31 g/mol

- IUPAC Name : 1-benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

The compound features a unique structure that allows it to interact with various biological targets, influencing multiple biochemical pathways.

1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid primarily acts as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ). This interaction leads to modulation of the Th17/IL-17 signaling pathway, which is significant in immune responses and inflammation. The inhibition of RORγ activity has implications in autoimmune diseases and inflammatory conditions.

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit anticancer properties by inhibiting specific proteins involved in cell survival. For instance, studies have shown that 1-benzoyl derivatives can inhibit MCL-1, a protein associated with cancer cell survival and resistance to therapy. This inhibition is crucial for developing new cancer treatments .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that 1-benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid exhibits antibacterial effects against various strains of bacteria. The mechanism may involve the disruption of bacterial enzymatic functions essential for growth and replication.

Neuroprotective Effects

There are indications that this compound may possess neuroprotective properties. Preliminary studies suggest that it could mitigate neuronal damage in models of neurodegenerative diseases by modulating neurotransmitter levels and inhibiting oxidative stress pathways .

Case Study 1: Inhibition of MCL-1

A study focused on the synthesis of sulfonylated derivatives highlighted the ability of 1-benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid to inhibit MCL-1 effectively. The results suggested that modifications in the chemical structure could enhance inhibitory potency significantly .

Case Study 2: Antimicrobial Activity Assessment

In vitro testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibited varying degrees of antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, demonstrating its potential use as an antimicrobial agent.

Data Summary Table

Q & A

Q. What are the common synthetic routes for 1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, and how can reaction yields be optimized?

Synthesis typically involves cyclization and functionalization steps. For example, the tetrahydroquinoline scaffold can be constructed via Pictet-Spengler reactions or reductive amination, followed by benzoylation at the 1-position using benzoyl chloride under basic conditions. Yields are influenced by solvent choice (e.g., DMF or THF), temperature control (50–80°C), and catalyst selection (e.g., DMAP for acylation). Post-synthesis purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the benzoyl group (δ 7.4–8.1 ppm for aromatic protons) and tetrahydroquinoline backbone (δ 1.5–2.8 ppm for methylene groups).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area normalization).

- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 322.3 for C₁₈H₁₄N₂O₄ derivatives) .

Q. What are the key stability considerations during storage and handling?

The compound is sensitive to moisture and light. Store under inert gas (argon) at –20°C in amber glass vials. Stability tests (TGA/DSC) indicate decomposition above 200°C. Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the benzoyl group .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological studies (e.g., antimicrobial activity vs. cytotoxicity)?

Contradictions may arise from assay variability (e.g., MIC vs. time-kill curves) or cell-line specificity. Strategies include:

- Dose-Response Profiling: Test multiple concentrations (0.1–100 µM) across Gram-positive/negative bacterial strains.

- Mechanistic Studies: Use fluorescence-based assays (e.g., DNA gyrase inhibition) to confirm target engagement.

- Cytotoxicity Screening: Compare IC₅₀ values in mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Q. What computational methods are effective for predicting structure-activity relationships (SAR) in derivatives of this compound?

- Molecular Docking: Simulate interactions with biological targets (e.g., DNA gyrase) using AutoDock Vina or Schrödinger Suite.

- QSAR Modeling: Employ Gaussian-based DFT calculations to correlate electronic properties (HOMO/LUMO energies) with antimicrobial activity.

- ADMET Prediction: Tools like SwissADME assess bioavailability, BBB penetration, and CYP450 interactions .

Q. How can reaction conditions be optimized for introducing substituents at the 6-carboxylic acid position?

- Protection/Deprotection: Use tert-butyl or methyl esters to protect the carboxylic acid during benzoylation.

- Cross-Coupling Reactions: Suzuki-Miyaura coupling (Pd(PPh₃)₄ catalyst) introduces aryl/heteroaryl groups.

- Enzymatic Catalysis: Lipases (e.g., Candida antarctica) enable regioselective esterification under mild conditions .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Flow Chemistry: Continuous-flow reactors improve heat/mass transfer for high-temperature steps.

- Green Solvent Substitution: Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.

- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress in real-time .

Methodological Notes

- Contradiction Analysis: Always cross-validate biological data with orthogonal assays (e.g., SPR for binding affinity vs. cellular efficacy).

- Data Reproducibility: Document solvent lot numbers, catalyst sources, and equipment calibration to minimize batch variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.